molecular formula C16H23N7O3S B6467897 9-methyl-6-[5-(morpholine-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine CAS No. 2640949-50-2

9-methyl-6-[5-(morpholine-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine

Cat. No.: B6467897
CAS No.: 2640949-50-2
M. Wt: 393.5 g/mol
InChI Key: JHHOBSFESIFMPB-UHFFFAOYSA-N
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Description

The compound “9-methyl-6-[5-(morpholine-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine” is a complex organic molecule. It is related to the field of medicinal chemistry, specifically in the context of bioisosteres . Bioisosteres are compounds or groups that have similar physical or chemical properties which produce broadly similar biological properties to another chemical compound .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. In a related study, a class of reactions for sulfonyl fluorides to form amino-oxetanes was described . A defluorosulfonylation forms planar oxetane carbocations simply on warming . This reaction is tolerant to a wide range of polar functionalities and is suitable for array formats .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a purine ring, which is a heterocyclic aromatic organic compound, along with morpholine and sulfonyl functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The formation of amino-oxetanes from sulfonyl fluorides involves a defluorosulfonylation that forms planar oxetane carbocations .

Properties

IUPAC Name

4-[[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7O3S/c1-20-11-19-14-15(20)17-10-18-16(14)21-6-12-8-23(9-13(12)7-21)27(24,25)22-2-4-26-5-3-22/h10-13H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHOBSFESIFMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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